Acidity Modulation (pKa) Distinguishes 2-(2-Chlorophenoxy) from 2-Phenyl and 2-(2-Chlorophenyl) Analogs
The predicted pKa of 2-(2-chlorophenoxy)quinoline-4-carboxylic acid is 2.40 ± 0.10 . This value represents a significant deviation from its closest 2-aryl analogs. The 2-phenyl analog (cinchophen) has a reported predicted pKa of 0.96 ± 0.10 , while the 2-(2-chlorophenyl) analog has a predicted pKa of 0.84 ± 0.10 . The presence of the 2-chlorophenoxy group results in a carboxylic acid that is more than an order of magnitude less acidic (pKa higher by >1.4 units) than its 2-aryl counterparts.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.40 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-Phenylquinoline-4-carboxylic acid: pKa = 0.96 ± 0.10 (Predicted) ; 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: pKa = 0.84 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = +1.44 to +1.56 units (Target compound is significantly less acidic) |
| Conditions | Predicted values; no experimental determination reported. |
Why This Matters
A difference in pKa of over 1.4 units indicates a profoundly different ionization state at near-neutral pH, which critically impacts solubility, membrane permeability, protein binding, and reactivity in coupling reactions.
